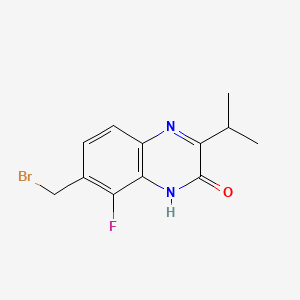
7-(Bromomethyl)-8-fluoro-3-isopropylquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Bromomethyl)-8-fluoro-3-(1-methylethyl)-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by the presence of a bromomethyl group at the 7th position, a fluorine atom at the 8th position, and an isopropyl group at the 3rd position of the quinoxalinone core. Quinoxalinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-8-fluoro-3-(1-methylethyl)-2(1H)-quinoxalinone typically involves the following steps:
Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized by the condensation of an o-phenylenediamine derivative with a suitable diketone or keto acid.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group present on the quinoxalinone core using reagents such as N-bromosuccinimide (NBS) under radical conditions.
Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor.
Isopropylation: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the quinoxalinone core can lead to the formation of dihydroquinoxalinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products:
Substitution Products: Various substituted quinoxalinone derivatives depending on the nucleophile used.
Oxidation Products: Oxidized quinoxalinone derivatives with additional functional groups.
Reduction Products: Dihydroquinoxalinone derivatives.
科学的研究の応用
7-(Bromomethyl)-8-fluoro-3-(1-methylethyl)-2(1H)-quinoxalinone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
作用機序
The mechanism of action of 7-(Bromomethyl)-8-fluoro-3-(1-methylethyl)-2(1H)-quinoxalinone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophilic site, allowing the compound to form covalent bonds with nucleophilic residues in the active site of enzymes. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds or van der Waals interactions with the target. The isopropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and pharmacokinetics.
類似化合物との比較
- 7-(Chloromethyl)-8-fluoro-3-(1-methylethyl)-2(1H)-quinoxalinone
- 7-(Bromomethyl)-8-chloro-3-(1-methylethyl)-2(1H)-quinoxalinone
- 7-(Bromomethyl)-8-fluoro-3-methyl-2(1H)-quinoxalinone
Comparison:
- 7-(Chloromethyl)-8-fluoro-3-(1-methylethyl)-2(1H)-quinoxalinone: The chlorine atom can alter the compound’s reactivity and biological activity compared to the bromine atom.
- 7-(Bromomethyl)-8-chloro-3-(1-methylethyl)-2(1H)-quinoxalinone: The presence of a chlorine atom instead of a fluorine atom can affect the compound’s electronic properties and binding interactions.
- 7-(Bromomethyl)-8-fluoro-3-methyl-2(1H)-quinoxalinone: The absence of the isopropyl group can influence the compound’s lipophilicity and overall pharmacokinetic profile.
These comparisons highlight the unique structural features of 7-(Bromomethyl)-8-fluoro-3-(1-methylethyl)-2(1H)-quinoxalinone and their impact on its chemical and biological properties.
特性
分子式 |
C12H12BrFN2O |
|---|---|
分子量 |
299.14 g/mol |
IUPAC名 |
7-(bromomethyl)-8-fluoro-3-propan-2-yl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H12BrFN2O/c1-6(2)10-12(17)16-11-8(15-10)4-3-7(5-13)9(11)14/h3-4,6H,5H2,1-2H3,(H,16,17) |
InChIキー |
GTPAIUYGCBSEHJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC2=C(C(=C(C=C2)CBr)F)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















